molecular formula C22H19ClN4O2 B2953485 N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921881-52-9

N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2953485
CAS No.: 921881-52-9
M. Wt: 406.87
InChI Key: PRRDNVFXDKSDTH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, a chlorophenyl group, a phenyl group, and a propyl chain

Preparation Methods

The synthesis of N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[4,3-c]pyridine core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrazolo[4,3-c]pyridine core.

    Addition of the Phenyl Group: The phenyl group is typically added via a Friedel-Crafts acylation reaction, which involves the use of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Propyl Chain: The propyl chain is introduced through an alkylation reaction, where a propyl halide reacts with the intermediate compound.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products of reduction include alcohols and amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorophenyl group.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the carboxamide group into carboxylic acids and amines.

Common reagents and conditions used in these reactions include strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions.

Scientific Research Applications

N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

Comparison with Similar Compounds

N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-2-12-26-13-18(21(28)24-16-10-8-15(23)9-11-16)20-19(14-26)22(29)27(25-20)17-6-4-3-5-7-17/h3-11,13-14H,2,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRDNVFXDKSDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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